1-(Cyclopentylmethyl)hydrazine dihydrochloride

Vue d'ensemble

Description

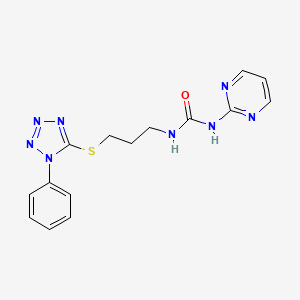

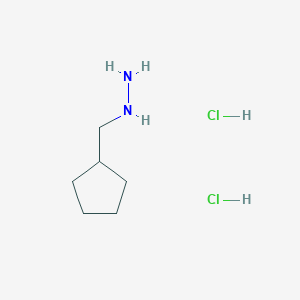

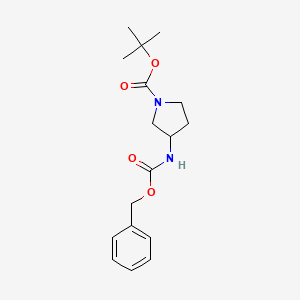

1-(Cyclopentylmethyl)hydrazine dihydrochloride is a chemical compound used in scientific research . It has a molecular weight of 187.11 and a molecular formula of C6H14N2•2HCl .

Molecular Structure Analysis

The molecular structure of 1-(Cyclopentylmethyl)hydrazine dihydrochloride is represented by the formula C6H14N2•2HCl . This indicates that the compound consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms.Physical And Chemical Properties Analysis

1-(Cyclopentylmethyl)hydrazine dihydrochloride is a solid substance that should be stored at room temperature . Its molecular weight is 187.11 .Applications De Recherche Scientifique

Carcinogenic Effects of Hydrazines

1-(Cyclopentylmethyl)hydrazine dihydrochloride belongs to the class of hydrazines, which includes compounds like 1,1‐dimethylhydrazine and methylhydrazine. These compounds have been studied for their carcinogenic effects, particularly in the large bowel and other types of cancer in laboratory animals. This research provides insights into the potential risks associated with exposure to hydrazines in both natural and industrial settings (Tóth, 1977).

Bioimaging Applications

The use of hydrazines in bioimaging has been explored, with applications in both in vitro and in vivo settings. Hydrazines serve as components in fluorescence probes, facilitating the selective and sensitive detection of specific molecules, which is essential in biological and environmental sciences. This application is crucial for visualizing biological processes and for environmental monitoring (Zhang et al., 2015).

Synthesis of Chemical Compounds

Hydrazine dihydrochloride plays a role in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 3,5-Diamino-1,2,4-triazole (DAT), highlighting its utility in creating specialized chemicals with potential applications across various fields, including pharmaceuticals and materials science (Qian, 2007).

Coordination Chemistry and Ligand Rearrangement

In the field of inorganic chemistry, hydrazine dihydrochloride is used in the study of ligand chemistry, particularly in examining the rearrangement of ligands in the coordination sphere of metals like cobalt and nickel. This research contributes to the understanding of complex chemical reactions and the development of new materials (Sushev et al., 2008).

Development of New Pharmaceutical Compounds

Research into new pharmaceutical compounds has utilized hydrazine dihydrochloride in synthesizing N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides. These compounds have shown potential in treating diseases like cancer, demonstrating the versatility of hydrazine derivatives in drug development (Kucukoglu et al., 2014).

Environmental and Health Monitoring

The development of sensors and probes for environmental monitoring, particularly for detecting hazardous substances like hydrazine, has been an important application. These probes contribute to ensuring environmental safety and protecting public health (Jo et al., 2015).

Propriétés

IUPAC Name |

cyclopentylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-8-5-6-3-1-2-4-6;;/h6,8H,1-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMYQEHOOYXDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentylmethyl)hydrazine dihydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2419921.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2419930.png)

![N-[[2-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2419931.png)